molecular formula C15H15N5OS B2826428 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2310141-66-1

1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2826428
CAS RN: 2310141-66-1
M. Wt: 313.38
InChI Key: NRIYHFOUNLDLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea, also known as PTUP, is a compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea has been shown to inhibit the activity of acetylcholinesterase, as mentioned previously, as well as the activity of an enzyme called tyrosine kinase. This inhibition of enzyme activity may be responsible for the anticancer and neuroprotective effects of 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea.
Biochemical and Physiological Effects:
1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects. In addition to inhibiting the activity of acetylcholinesterase and tyrosine kinase, 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea in lab experiments is its potential as a treatment for cancer and neurodegenerative diseases. However, there are also limitations to using 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea in lab experiments. For example, 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea may have off-target effects that could interfere with the interpretation of results. Additionally, the synthesis of 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea. One area of research could focus on further elucidating the mechanism of action of 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea, which could help to identify potential new targets for cancer and neurodegenerative disease treatment. Another area of research could focus on developing more efficient synthesis methods for 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea, which could increase its use in lab experiments. Additionally, further studies could be conducted to evaluate the safety and efficacy of 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea in animal models and human clinical trials.

Synthesis Methods

1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanone with thiourea to form 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylthiourea. This compound is then reacted with 2-bromothiophene to form 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea.

Scientific Research Applications

1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea has been studied for its potential use in various scientific research applications. One study found that 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea can inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Another study found that 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the development of Alzheimer's disease. This suggests that 1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea may have potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

1-[1-phenyl-2-(triazol-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c21-15(19-14-7-4-10-22-14)18-13(11-20-16-8-9-17-20)12-5-2-1-3-6-12/h1-10,13H,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIYHFOUNLDLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)urea

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